molecular formula C9F10 B1337006 Perfluoroindan CAS No. 1736-47-6

Perfluoroindan

Cat. No.: B1337006
CAS No.: 1736-47-6
M. Wt: 298.08 g/mol
InChI Key: CMBKOSTZCGEKQA-UHFFFAOYSA-N
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Description

Perfluoroindan: is a perfluorinated compound characterized by the replacement of all hydrogen atoms in the indan structure with fluorine atoms. This compound is part of the broader class of perfluoroaromatic compounds, which are known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroindan can be synthesized through various methods. One common approach involves the reaction of perfluorinated aromatic compounds with suitable reagents under controlled conditions. For instance, this compound can be prepared by the reaction of perfluorinated benzene derivatives with tetrafluoroethylene at high temperatures . Another method involves the reaction of this compound-5-carbaldehyde with aliphatic 1,2-hydroxyamino oximes in methanol, resulting in the formation of alkyl-substituted this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, hydrogenolysis, and functional group transformations to achieve the desired perfluorinated structure .

Mechanism of Action

The mechanism of action of perfluoroindan involves its interaction with various molecular targets and pathways. Due to its highly fluorinated structure, this compound exhibits strong interactions with fluorophilic and proteinophilic sites, making it effective in binding to specific proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Perfluoroindan can be compared with other similar perfluorinated compounds, such as:

Uniqueness: this compound stands out due to its unique structure, which combines the stability of perfluorinated compounds with the reactivity of the indan moiety. This makes it particularly useful in applications requiring both high stability and specific reactivity .

Properties

IUPAC Name

1,1,2,2,3,3,4,5,6,7-decafluoroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBKOSTZCGEKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430859
Record name Perfluoroindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-47-6
Record name 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key chemical transformations that perfluoroindan can undergo?

A1: this compound exhibits interesting reactivity with strong acid systems. For instance, when treated with hydrogen fluoride (HF) in the presence of antimony pentafluoride (SbF5), it can be converted into this compound-1-one and this compound-1,3-dione. [, ] Interestingly, under the same conditions, this compound-1,3-dione can further isomerize to perfluoro-3-methylenephthalide. [, ] This highlights the potential for skeletal rearrangements within the this compound system under specific reaction conditions.

Q2: Can this compound be synthesized through reactions involving difluorocarbene?

A2: Yes, research indicates that co-pyrolysis of pentafluorosubstituted benzene derivatives with sources of difluorocarbene can lead to the formation of this compound. [, ] This method highlights the versatility of difluorocarbene as a reagent in perfluoroaromatic chemistry.

Q3: What is the significance of the reaction between this compound and antimony pentafluoride (SbF5)?

A3: The reaction of this compound with SbF5, particularly in the presence of SbCl5, can generate the 1-chlorooctafluoroindan-1-yl cation. [] This cationic species is likely an intermediate in various reactions involving this compound, providing insights into its reactivity and potential for further functionalization.

Q4: How does the co-pyrolysis of polytetrafluoroethylene (PTFE) with perfluoroarenes contribute to the synthesis of perfluorinated compounds?

A4: Co-pyrolysis of PTFE with perfluoroarenes has proven to be a valuable method for preparing perfluoromethyl-substituted arenes. [] This process can generate a variety of compounds, including perfluorinated methylbenzenes, methyldiphenyls, methylnaphthalenes, methylindans, and methylpyridines. This highlights the potential of PTFE co-pyrolysis as a versatile tool for accessing diverse perfluorinated aromatic structures.

Q5: Are there any known reactions of this compound derivatives with organometallic reagents?

A5: Yes, studies have explored the reactivity of perfluorobenzocycloalkenes, which can be considered as structural relatives of this compound, with organometallic reagents like methyllithium. [] These reactions offer potential routes for further derivatization and functionalization of this compound-related structures.

Q6: What role does SiO2 play in reactions involving this compound?

A6: Research suggests that SiO2, in combination with SbF5, can facilitate specific transformations of this compound. [, ] For example, this system can promote the formation and subsequent skeletal rearrangements of this compound-1-one and this compound-1,3-dione from this compound. This highlights the potential of SiO2/SbF5 as a unique reaction medium for inducing specific reactivity patterns in this compound.

Q7: Has the reactivity of this compound derivatives with other reagents been investigated?

A7: Yes, studies have explored the reactivity of perfluorinated 2-alkyl- and 2,2-dialkylbenzocyclobutenones, which share structural similarities with this compound derivatives, with SbF5. [] These investigations provide valuable insights into the reactivity profiles of compounds structurally related to this compound.

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